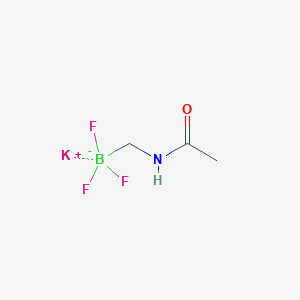
Potassium acetamidomethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium acetamidomethyltrifluoroborate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acetamidomethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of acetamidomethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous feeding of reactants into a reaction vessel, followed by purification steps such as crystallization and drying. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium acetamidomethyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Scientific Research Applications
Potassium acetamidomethyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium acetamidomethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a nucleophile, facilitating the transfer of organic groups to form new bonds. The molecular pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium acetamidomethyltrifluoroborate is unique due to its acetamidomethyl group, which imparts specific reactivity and stability. Compared to other organotrifluoroborates, it offers distinct advantages in certain reactions, such as improved yields and selectivity in Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C3H6BF3KNO |
|---|---|
Molecular Weight |
178.99 g/mol |
IUPAC Name |
potassium;acetamidomethyl(trifluoro)boranuide |
InChI |
InChI=1S/C3H6BF3NO.K/c1-3(9)8-2-4(5,6)7;/h2H2,1H3,(H,8,9);/q-1;+1 |
InChI Key |
IFPUPSIKHZVJQZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CNC(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















